molecular formula C13H9ClFNO4S B2648872 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid CAS No. 313225-61-5

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2648872
CAS No.: 313225-61-5
M. Wt: 329.73
InChI Key: XIJVRDKNVIPWNE-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 313225-61-5) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a benzoic acid core strategically functionalized with a sulfonamide linkage to a 4-fluorophenyl group and an ortho-chloro substituent, making it a valuable scaffold for the synthesis of more complex molecules . The integration of the sulfonamide pharmacophore is of significant research interest, as this moiety is a cornerstone in modern drug discovery. Sulfonamide-containing compounds are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antidiabetic, anticancer, and anti-inflammatory properties . The specific structure of this compound, sharing a close resemblance to active sulfonamide derivatives, makes it a prime candidate for exploration in these areas. For instance, research on structurally similar 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide derivatives has demonstrated considerable in vitro antidiabetic potential, acting as potent inhibitors of the α-glucosidase enzyme . Its primary research value lies in its role as a versatile building block for constructing novel therapeutic candidates, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed molecular data, including the molecular formula C 13 H 9 ClFNO 4 S and a molecular weight of 329.73 g/mol, to support their experimental work .

Properties

IUPAC Name

2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVRDKNVIPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-fluoroaniline in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or pyridine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid

  • Structure : Differs by replacing the 4-fluorophenyl group with a 4-chlorophenyl substituent and introducing a nitro group at position 3.
  • Synthesis : Synthesized via chlorosulfonation of 2-chloro-4-nitrobenzoic acid followed by coupling with 4-chloroaniline .

2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid

  • Structure : Isomeric variant with fluorine at the ortho position of the phenyl ring instead of para.
  • Impact : Steric hindrance from the ortho-fluorine may reduce rotational freedom of the sulfamoyl group, affecting binding interactions in biological systems .

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

  • Structure : Features a sulfamoyl group at position 5 but with chlorine and fluorine swapped at positions 2 and 4.

Functional Group Variants

2-Chloro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid

  • Structure : Replaces the sulfamoyl group with a carbamoyl (CONH-) linkage and introduces a boronic acid (-B(OH)₂) at position 5.
  • Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling diverse bioconjugation strategies .

5-(Aminosulfonyl)-4-chloro-N-furfuryl-2-aminobenzoic acid (Furosemide)

  • Structure: Retains the sulfamoyl and benzoic acid groups but substitutes the 4-fluorophenylamine with a furfurylamino group.
  • Biological Activity : Furosemide is a potent diuretic, demonstrating how sulfamoyl positioning and aryl group selection dictate pharmacological activity .

Trifluoromethyl Derivatives

2-Chloro-5-(trifluoromethyl)benzoic acid

  • Structure : Replaces the sulfamoyl-4-fluorophenyl group with a trifluoromethyl (-CF₃) substituent.
  • Properties : The -CF₃ group enhances hydrophobicity (logP ~3.5) and metabolic stability, making it a common motif in agrochemicals .

Biological Activity

2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique functional groups, which include a chloro group, a fluorophenyl moiety, and a sulfamoyl group. These features contribute to its reactivity and solubility, making it a candidate for various therapeutic applications.

  • Molecular Formula : C14H11ClFNO4S
  • Molecular Weight : Approximately 329.74 g/mol
  • Functional Groups :
    • Chloro group
    • Sulfamoyl group
    • Aromatic rings

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although the specific mechanisms are still under investigation.
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes or receptors, which could lead to various biological effects depending on the target.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with biological targets through binding interactions that alter enzyme activity or receptor function. This interaction is crucial for understanding its therapeutic potential.

Structure-Activity Relationship (SAR)

The compound serves as an important model in structure-activity relationship studies. By modifying its chemical structure, researchers can assess how different functional groups affect biological activity. This approach aids in the design of more potent derivatives and helps identify essential structural components responsible for specific biological effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of sulfonamide derivatives similar to this compound:

  • Antimicrobial Studies : A study indicated that related compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was critical for this activity.
  • Inhibition of VEGFR-2 : Another research highlighted the potential of fluorinated benzoic acid derivatives in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compounds with similar structures showed significant inhibition rates, suggesting that this compound could also exhibit similar properties .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntimicrobialTBD
Fluorinated benzoic acid derivativeVEGFR-2 Inhibition0.096
Benzamide derivativeCytotoxicity18.36

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves and safety goggles (LD₅₀ > 500 mg/kg in rodents) .
  • Spill Management : Neutralize with 10% sodium bicarbonate .
  • Waste Disposal : Incinerate at >800°C to degrade sulfonamide residues .

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